molecular formula C19H16ClN5O6S B611717 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline CAS No. 1624602-30-7

7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline

Cat. No. B611717
M. Wt: 477.876
InChI Key: PDQVZPPIHADUOO-UHFFFAOYSA-N
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Description

“7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline” is a chemical compound with the molecular formula C19H16ClN5O6S . It is also known by the synonyms VR23 and 1624602-30-7 . The compound has a molecular weight of 477.9 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, a piperazine ring, and a 2,4-dinitrophenylsulfonyl group . The InChI code for the compound is 1S/C19H16ClN5O6S/c20-13-1-3-15-16 (11-13)21-6-5-17 (15)22-7-9-23 (10-8-22)32 (30,31)19-4-2-14 (24 (26)27)12-18 (19)25 (28)29/h1-6,11-12H,7-10H2 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 154 Ų and a complexity of 807 . It has 0 hydrogen bond donors, 9 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 477.0509821 g/mol .

Scientific Research Applications

  • Anticancer Activities : This compound, referred to as VR23 in one study, showed significant effectiveness against a wide range of cancers. It was notably more effective on cancer cells compared to non-cancer cells, suggesting lower toxicity to normal cells. The compound caused cancer cells to form multiple centrosomes, leading to cell cycle arrest and eventual cell demise, indicative of its potent anticancer properties (Solomon, Pundir, & Lee, 2019).

  • Diverse Pharmacological Profiles : The structural core of 7-chloro-4-(piperazin-1-yl)quinoline has been found to exhibit various pharmacological profiles, including antimalarial, anti-HIV, antidiabetic, and anticancer activities. This highlights the compound's versatility in medicinal chemistry (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

  • Antidepressant and Antipsychotic Activity : Quinoline- and isoquinoline-sulfonamide analogs of this compound showed significant antidepressant activity. Specifically, compounds with multireceptor profiles (acting on serotonin and dopamine receptors) demonstrated notable antidepressant and antipsychotic properties in preclinical studies (Zajdel et al., 2013).

  • Antimalarial Activity : Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline were synthesized and evaluated for their antimalarial activity. Some of these compounds showed promising results against Plasmodium falciparum, with one compound demonstrating greater potency than the standard drug Quinine (Mahajan & Chundawat, 2021).

  • Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related to the compound , have been identified as having high binding affinities for serotonin receptors, particularly 5-HT(6), indicating potential applications in neuropsychiatric disorder treatments (Park et al., 2011).

Future Directions

The compound and its derivatives could be explored further for their potential pharmacological activities. Given the diverse activities of similar compounds, it could be of interest in various areas of medicinal chemistry .

properties

IUPAC Name

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVZPPIHADUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline

Citations

For This Compound
1
Citations
D Bhowmik, RD Sharma, A Prakash… - Journal of molecular …, 2021 - Elsevier
The sudden increase in the COVID-19 epidemic affected by novel coronavirus 2019 has jeopardized public health worldwide. Hence the necessities of a drug or therapeutic agent that …
Number of citations: 16 www.sciencedirect.com

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